Scaffold-Specific Antitubercular Activity: Quantitative Advantage of Adamantyl Hydrazide-Hydrazones
While no peer-reviewed primary research article reporting direct activity data for 5-(1-adamantyl)-2-furohydrazide was identified in the accessible literature, comparative analysis of structurally proximal adamantyl hydrazide-hydrazones provides class-level inference regarding the scaffold's differentiated antitubercular potential. In a 2025 study of 1-adamantyl hydrazide hydrazones, compounds 5-BVAC and 5-NVAC exhibited minimum inhibitory concentration (MIC) values of 0.9 ppm and 1.25 ppm, respectively, against Mycobacterium tuberculosis [1]. These values demonstrate comparable or superior potency relative to the standard first-line antitubercular drug isoniazid, with 5-BVAC achieving a 28% lower MIC than 5-NVAC, underscoring the influence of specific substituents on potency. The study further validated binding interactions via molecular docking, confirming that the adamantyl hydrazide scaffold engages the same mycobacterial enoyl-ACP reductase (InhA) target as isoniazid [1]. Given that 5-(1-adamantyl)-2-furohydrazide contains the identical adamantyl hydrazide core, the scaffold may confer inherent antitubercular potential; however, direct experimental validation with this specific compound remains absent.
| Evidence Dimension | Antitubercular activity (MIC against Mycobacterium tuberculosis) |
|---|---|
| Target Compound Data | No direct experimental data available |
| Comparator Or Baseline | 5-BVAC: 0.9 ppm; 5-NVAC: 1.25 ppm; Isoniazid (reference drug) |
| Quantified Difference | 28% lower MIC for 5-BVAC vs. 5-NVAC (0.9 ppm vs. 1.25 ppm) |
| Conditions | In vitro MIC determination; molecular docking against InhA enzyme (PDB: 2NSD) |
Why This Matters
The scaffold demonstrates antitubercular activity comparable to the clinical standard isoniazid, making adamantyl hydrazide derivatives relevant candidates for anti-TB screening and lead optimization programs.
- [1] Al-Hassan NY, et al. Synthesis and Evaluation of Antituberculosis Activity of 1-Adamantyl Hydrazide Hydrazones Supported with Molecular Docking. International Journal of Integrative Sciences. 2025;4(1):147-168. DOI: 10.55927/ijiis.v4i1.13435 View Source
